molecular formula C11H6FNO3S B2941274 2-Cyano-1-fluorosulfonyloxynaphthalene CAS No. 2411268-28-3

2-Cyano-1-fluorosulfonyloxynaphthalene

Cat. No.: B2941274
CAS No.: 2411268-28-3
M. Wt: 251.23
InChI Key: DKZQFKAFGOVAHL-UHFFFAOYSA-N
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Description

2-Cyano-1-fluorosulfonyloxynaphthalene is an organic compound characterized by the presence of a cyano group, a fluorosulfonyloxy group, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-fluorosulfonyloxynaphthalene typically involves the introduction of the cyano and fluorosulfonyloxy groups onto a naphthalene ring. One common method involves the reaction of 1-naphthol with cyanogen bromide and fluorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-fluorosulfonyloxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyano and fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted naphthalenes with various functional groups.

    Oxidation Reactions: Naphthoquinone derivatives.

    Reduction Reactions: Naphthylamines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Cyano-1-fluorosulfonyloxynaphthalene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Cyano-1-fluorosulfonyloxynaphthalene involves its interaction with specific molecular targets, leading to various chemical transformations. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-1-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a fluorosulfonyloxy group.

    1-Fluorosulfonyloxynaphthalene: Lacks the cyano group, affecting its reactivity and applications.

    2-Cyano-1-methoxynaphthalene: Contains a methoxy group instead of a fluorosulfonyloxy group.

Uniqueness

2-Cyano-1-fluorosulfonyloxynaphthalene is unique due to the presence of both the cyano and fluorosulfonyloxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-cyano-1-fluorosulfonyloxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQFKAFGOVAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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